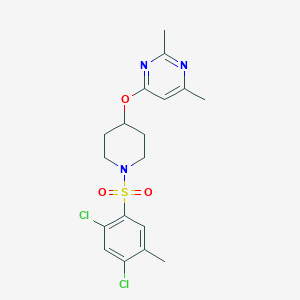

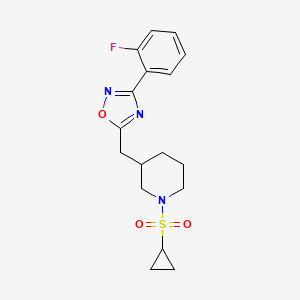

![molecular formula C17H21NO4 B2630677 6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate CAS No. 1419221-95-6](/img/structure/B2630677.png)

6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

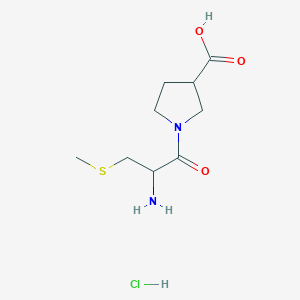

6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, commonly referred to as BMA-2, is a chemical compound that has been studied for its potential use in scientific research. BMA-2 is a spirocyclic compound that contains both azaspiro and benzyl groups, which give it unique properties that make it a promising candidate for various applications.

Applications De Recherche Scientifique

Spirocyclic Compound Synthesis

One of the prominent applications of 6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate and its derivatives is in the synthesis of spirocyclic compounds. For instance, research has demonstrated the regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of two diastereoisomers (Molchanov & Tran, 2013). This highlights its utility in creating complex molecular structures that are significant in medicinal chemistry and material science.

Peptide Synthesis Applications

Another critical application of derivatives of 6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is in peptide synthesis. The compound has been used to synthesize heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, serving as new dipeptide synthons. These synthons have undergone reactions with carboxylic acids and thioacids, proving their efficacy in peptide synthesis and the construction of complex peptides (Suter et al., 2000).

Corrosion Inhibition

In the context of material science, derivatives of 6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate have shown potential as corrosion inhibitors. A study focused on the inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl has demonstrated the effectiveness of these compounds in acidic solutions, highlighting their application beyond pharmaceuticals and into industrial applications (Chafiq et al., 2020).

Drug Discovery Scaffolds

Furthermore, the compound's derivatives have been explored as innovative scaffolds in drug discovery. A study on the synthesis of 6-Azaspiro[4.3]alkanes from four-membered-ring ketones showcased its potential in creating new chemical entities for drug development. This approach leverages the spirocyclic structure to explore novel pharmacological properties, thus contributing to the expansion of medicinal chemistry (Chalyk et al., 2017).

Propriétés

IUPAC Name |

6-O-benzyl 2-O-methyl 6-azaspiro[2.5]octane-2,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-21-15(19)14-11-17(14)7-9-18(10-8-17)16(20)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRILMARPRGMJSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2630594.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630596.png)

![5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2630604.png)

![2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2630614.png)